1-(Morpholin-2-yl)propan-1-one
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Overview
Description
1-(Morpholin-2-yl)propan-1-one is an organic compound that features a morpholine ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)propan-1-one typically involves the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted morpholine derivatives and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Morpholin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Morpholin-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Specific pathways and targets are still under investigation, but its ability to interact with enzymes and receptors is of particular interest .
Comparison with Similar Compounds
- 1-(Morpholin-4-yl)propan-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-(4-Isobutyl-phen-yl)-1-(morpholin-4-yl)propan-1-one
Uniqueness: 1-(Morpholin-2-yl)propan-1-one is unique due to the position of the morpholine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct properties that make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-morpholin-2-ylpropan-1-one |
InChI |
InChI=1S/C7H13NO2/c1-2-6(9)7-5-8-3-4-10-7/h7-8H,2-5H2,1H3 |
InChI Key |
XSHPJCNAJYLEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CNCCO1 |
Origin of Product |
United States |
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